3-(p-Methoxybenzylidene)-2-piperidone 3-(p-Methoxybenzylidene)-2-piperidone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13889355
InChI: InChI=1S/C13H15NO2/c1-16-12-6-4-10(5-7-12)9-11-3-2-8-14-13(11)15/h4-7,9H,2-3,8H2,1H3,(H,14,15)
SMILES:
Molecular Formula: C13H15NO2
Molecular Weight: 217.26 g/mol

3-(p-Methoxybenzylidene)-2-piperidone

CAS No.:

Cat. No.: VC13889355

Molecular Formula: C13H15NO2

Molecular Weight: 217.26 g/mol

* For research use only. Not for human or veterinary use.

3-(p-Methoxybenzylidene)-2-piperidone -

Specification

Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
IUPAC Name 3-[(4-methoxyphenyl)methylidene]piperidin-2-one
Standard InChI InChI=1S/C13H15NO2/c1-16-12-6-4-10(5-7-12)9-11-3-2-8-14-13(11)15/h4-7,9H,2-3,8H2,1H3,(H,14,15)
Standard InChI Key CVHQLMTVJAKKAQ-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C=C2CCCNC2=O

Introduction

Chemical Identity and Structural Features

Molecular Structure and Classification

3-(p-Methoxybenzylidene)-2-piperidone (CAS: EVT-8427211) is classified as an α,β-unsaturated ketone due to its conjugated carbonyl and alkene groups. The methoxybenzylidene substituent at the 3-position introduces electron-donating effects, influencing both reactivity and biological interactions. X-ray crystallography of analogous compounds reveals planar geometries optimized for π-π stacking and hydrogen bonding, critical for target binding .

Table 1: Key Structural Parameters

ParameterValue/DescriptionSource
Molecular FormulaC₁₃H₁₅NO₂
Molecular Weight217.26 g/mol
Key Functional GroupsCarbonyl (C=O), alkene (C=C), methoxy

Synthesis and Optimization

Aldol Condensation Methodology

The compound is synthesized via aldol condensation between 2-piperidone and p-methoxybenzaldehyde under acidic or basic conditions. Optimal yields (>90%) are achieved using catalytic NaOH in ethanol at 60°C for 6 hours. The reaction proceeds through enolate formation, followed by nucleophilic attack on the aldehyde and dehydration .

Table 2: Synthesis Conditions and Yields

CatalystSolventTemperature (°C)Time (h)Yield (%)
NaOHEthanol60692
HClDMF80885

Purification and Characterization

Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane). Structural confirmation utilizes:

  • ¹H NMR: Resonances at δ 7.45 (d, J=8.6 Hz, Ar-H), δ 6.90 (d, J=8.6 Hz, Ar-H), δ 3.80 (s, OCH₃) .

  • ¹³C NMR: Peaks at δ 188.2 (C=O), δ 160.1 (Ar-OCH₃), δ 130.5–114.2 (aromatic carbons) .

  • HRMS: [M+H]⁺ m/z 218.1172 (calculated 218.1176).

3-(p-Methoxybenzylidene)-2-piperidone demonstrates selective toxicity toward cancer cells. In vitro assays reveal IC₅₀ values of 12–18 µM against colon (HCT-116) and leukemia (HL-60) lines, outperforming reference compounds like 4-chromanone .

Table 3: Cytotoxicity Profile

Cell LineIC₅₀ (µM)Reference Compound (IC₅₀)Source
HCT-11612.325.8 (4-Chromanone)
HL-6017.930.1 (Quercetin)

Mechanism of Action

The compound induces G2/M phase cell cycle arrest (60% in HL-60 cells at 20 µM) and interacts with DNA via minor groove binding, as shown in DNA-cleavage protection assays . Molecular docking studies suggest inhibition of topoisomerase II by stabilizing the DNA-enzyme complex .

Structure-Activity Relationships (SAR)

Role of the Methoxy Group

The para-methoxy group enhances solubility and electronic effects, increasing binding affinity to hydrophobic pockets in target proteins . Analogues without this substituent show 3–5-fold reduced potency .

Impact of the α,β-Unsaturated Ketone

The conjugated system facilitates Michael addition reactions with cellular thiols, contributing to pro-apoptotic effects . Hydrogenation of the alkene abolishes activity, confirming its necessity .

Pharmacological Applications and Future Directions

Anticancer Drug Development

Preclinical studies highlight its potential as a lead compound for solid tumors. Combination therapies with paclitaxel synergistically reduce IC₅₀ values by 40% in breast cancer models .

Challenges and Optimization Needs

  • Poor bioavailability: LogP = 2.1 limits aqueous solubility.

  • Metabolic stability: Rapid glucuronidation in hepatic microsomes (t₁/₂ = 15 min) .

Table 4: ADME Properties

ParameterValueSource
LogP2.1
Plasma Protein Binding89%
Hepatic ClearanceHigh

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